![molecular formula C11H12N2O2S B184143 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid CAS No. 21547-71-7](/img/structure/B184143.png)
2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid
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Description
Mechanism of Action
Target of Action
The primary targets of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
Benzimidazole derivatives have been known to interact with various biological pathways
Result of Action
As a benzimidazole derivative, it may have potential biological activity, but specific effects at the molecular and cellular level are yet to be determined .
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-9(10(14)15)16-11-12-7-5-3-4-6-8(7)13-11/h3-6,9H,2H2,1H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNPYITWFHQFFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=NC2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378257 |
Source
|
Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid | |
CAS RN |
21547-71-7 |
Source
|
Record name | 2-(1H-Benzimidazol-2-ylthio)butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21547-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the structural significance of 2-(1H-Benzimidazol-2-ylsulfanyl)butanoic acid?
A1: 2-(1H-Benzimidazol-2-ylsulfanyl)butanoic acid forms ionic crystals, existing as separate protonated benzimidazole cations and carboxylic acid anions []. The research reveals a planar structure for the 1H-benzimidazole core, with the 2-alkylsulfanyl substituent nearly coplanar to this core []. This structural information is crucial for understanding the compound's potential interactions and reactivity.
Q2: How do intermolecular forces contribute to the stability of 2-(1H-Benzimidazol-2-ylsulfanyl)butanoic acid crystals?
A2: The crystal structure of 2-(1H-Benzimidazol-2-ylsulfanyl)butanoic acid is stabilized by a network of intermolecular interactions []. Strong hydrogen bonds like N-H...O and O-H...N, along with weaker C-H...O interactions, contribute to the crystal's three-dimensional packing []. Understanding these interactions can inform potential applications, such as crystal engineering or the design of materials with specific properties.
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